molecular formula C11H15ClO4S B13310708 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride

1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride

Cat. No.: B13310708
M. Wt: 278.75 g/mol
InChI Key: SEHPIJVQJYIPME-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride typically involves the reaction of 1-(3,4-dimethoxyphenyl)propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid+Thionyl chloride1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride+SO2+HCl\text{1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid+Thionyl chloride→1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions to facilitate the substitution reaction.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under acidic conditions to promote the substitution on the aromatic ring.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules to study their structure and function.

    Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid
  • 1-(3,4-Dimethoxyphenyl)propane-1-sulfonamide
  • 1-(3,4-Dimethoxyphenyl)propane-1-sulfonate esters

Uniqueness: 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles

Properties

Molecular Formula

C11H15ClO4S

Molecular Weight

278.75 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO4S/c1-4-11(17(12,13)14)8-5-6-9(15-2)10(7-8)16-3/h5-7,11H,4H2,1-3H3

InChI Key

SEHPIJVQJYIPME-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)Cl

Origin of Product

United States

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